![molecular formula C24H20ClF3N2O3S B14134807 N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1219389-85-1](/img/structure/B14134807.png)
N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethylphenyl group, and an isoquinolinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with isoquinolinecarboxylic acid derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency .
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .
作用机制
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
相似化合物的比较
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(methyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(fluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
Uniqueness: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide stands out due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups confer unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound particularly valuable for applications requiring high selectivity and potency .
属性
CAS 编号 |
1219389-85-1 |
|---|---|
分子式 |
C24H20ClF3N2O3S |
分子量 |
508.9 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H20ClF3N2O3S/c25-20-9-5-16(6-10-20)14-29-23(31)22-13-17-3-1-2-4-18(17)15-30(22)34(32,33)21-11-7-19(8-12-21)24(26,27)28/h1-12,22H,13-15H2,(H,29,31) |
InChI 键 |
IFDSVVRQWAJFHI-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14134732.png)
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
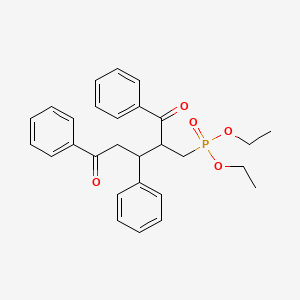
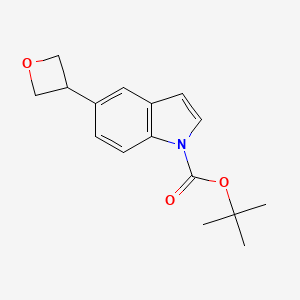
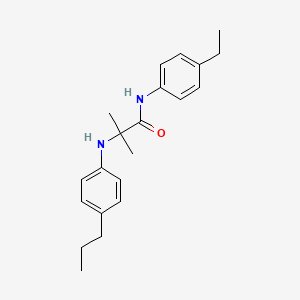
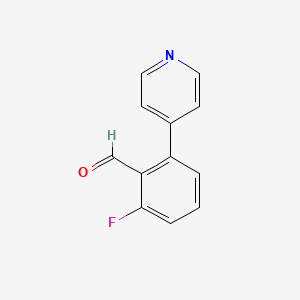
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)
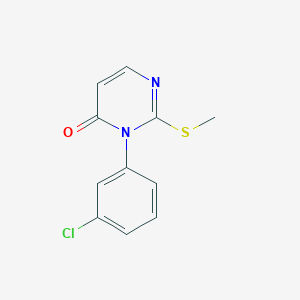
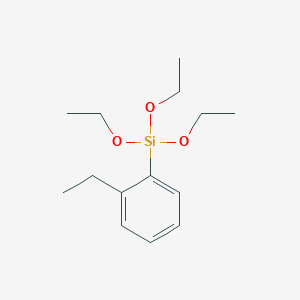
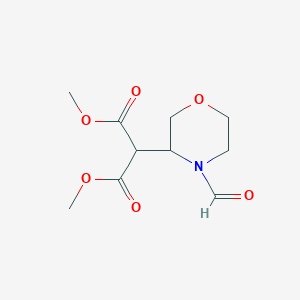
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
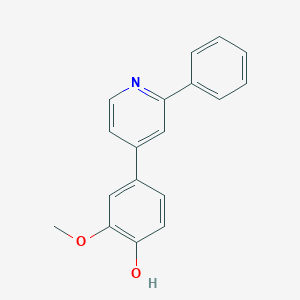

![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)
